molecular formula C15H15NO2S B2607177 2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione CAS No. 710985-76-5

2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione

Cat. No.: B2607177
CAS No.: 710985-76-5
M. Wt: 273.35
InChI Key: PZVAKNPWAOKJAU-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione is a heterocyclic compound that features a benzoxazine ring fused with a tetrahydrothione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxyphenylamine with a suitable thioester in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione is unique due to the presence of both the methoxyphenyl and thione groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-17-11-6-4-5-10(9-11)14-16-15(19)12-7-2-3-8-13(12)18-14/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVAKNPWAOKJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=S)C3=C(O2)CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326084
Record name 2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787571
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

710985-76-5
Record name 2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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